Product packaging for 2-Carboxy-4-methylcyclohexan-1-yl-amine(Cat. No.:)

2-Carboxy-4-methylcyclohexan-1-yl-amine

Cat. No.: B8336284
M. Wt: 157.21 g/mol
InChI Key: YWSXHKJHGFFXKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Carboxy-4-methylcyclohexan-1-yl-amine is a chiral cyclohexane-based building block containing both carboxylic acid and amine functional groups, making it a valuable scaffold in organic and medicinal chemistry research. Its structure suggests potential as a constrained analog of linear amino acids, which may be exploited in the design of novel peptidomimetics. This compound could serve as a key intermediate in the synthesis of more complex molecules for pharmaceutical development, agrochemicals, or as a ligand in catalysis. The methyl group introduces steric and lipophilic considerations, allowing researchers to fine-tune the properties of their target compounds. In the context of peptide science, where sustainable synthesis methods are increasingly important, such as the emerging N- to C-direction synthesis which aims for better atom economy, this amino acid derivative could be a candidate for developing new coupling methodologies . As with many specialized chemical reagents, this compound is offered For Research Use Only. It is strictly for industrial applications or scientific research and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B8336284 2-Carboxy-4-methylcyclohexan-1-yl-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

2-amino-5-methylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-5-2-3-7(9)6(4-5)8(10)11/h5-7H,2-4,9H2,1H3,(H,10,11)

InChI Key

YWSXHKJHGFFXKO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)C(=O)O)N

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 2 Carboxy 4 Methylcyclohexan 1 Yl Amine Analogs

Reactivity Profiles of Amino and Carboxyl Functional Groups in Cyclohexane (B81311) Systems

The chemical behavior of amino and carboxyl groups attached to a cyclohexane core is significantly influenced by their spatial arrangement and the conformational dynamics of the ring system. nih.govacs.org The cyclohexane ring predominantly adopts a chair conformation to minimize torsional and angle strain. utexas.edumasterorganicchemistry.com Substituents on the ring can occupy either axial or equatorial positions, and the equilibrium between these two conformations plays a critical role in determining the molecule's reactivity. libretexts.orgmasterorganicchemistry.com

Steric and Electronic Effects:

Steric Hindrance: The bulky nature of substituents can impede the approach of reagents, a phenomenon known as steric hindrance. spcmc.ac.inwikipedia.org Equatorial substituents are generally more stable and less sterically hindered than their axial counterparts due to the absence of 1,3-diaxial interactions. libretexts.orglibretexts.orglibretexts.org These interactions are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.org The rate of reactions can be significantly slowed down when bulky groups are in axial positions. youtube.com

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can influence the acidity of the carboxyl group and the basicity of the amino group. acs.orgresearchgate.net These electronic effects, transmitted through the carbon framework, can alter the nucleophilicity and electrophilicity of the reactive centers.

Conformational Control of Reactivity:

The chair-to-chair interconversion, or ring flip, of the cyclohexane ring can interchange axial and equatorial positions. masterorganicchemistry.com The energetic preference for a substituent to be in the equatorial position can dictate the dominant conformation and, consequently, the accessibility of the functional groups. For instance, a carboxyl group in an equatorial position is more readily accessible for reactions like esterification compared to one in a sterically crowded axial position. spcmc.ac.in Similarly, the reactivity of an amino group is also dependent on its conformational orientation.

The interplay between steric and electronic effects, mediated by the conformational flexibility of the cyclohexane ring, results in a complex reactivity profile for these molecules. A thorough understanding of these principles is essential for predicting and controlling the outcomes of their chemical transformations.

Interactive Table: Factors Influencing Reactivity in Cyclohexane Systems

FactorDescriptionImpact on Reactivity
Steric Hindrance Repulsive forces between non-bonded atoms in close proximity. spcmc.ac.inCan decrease reaction rates by blocking access to reactive sites. youtube.com
Electronic Effects Influence of substituent groups on the electron density of reactive centers.Can enhance or diminish the nucleophilicity/electrophilicity of functional groups.
Conformational Position Axial or equatorial orientation of functional groups on the cyclohexane ring. masterorganicchemistry.comEquatorial positions are generally more reactive due to lower steric hindrance. libretexts.org
1,3-Diaxial Interactions Steric strain between an axial substituent and other axial atoms on the same side of the ring. libretexts.orgDestabilizes the conformation, potentially leading to a ring flip to a more stable, reactive conformation.

Intramolecular and Intermolecular Cyclization Reactions

The presence of both a nucleophilic amino group and an electrophilic carboxyl group within the same molecule allows for intramolecular cyclization reactions, leading to the formation of lactams (cyclic amides). The feasibility and outcome of these reactions are highly dependent on the relative stereochemistry of the two functional groups.

For a cis-1,2-disubstituted cyclohexane derivative, the amino and carboxyl groups can be positioned in close proximity, facilitating intramolecular attack. For example, a conformation with an axial carboxyl group and an equatorial amino group would bring the two groups into a favorable orientation for cyclization. Conversely, in a trans-isomer, the functional groups are typically further apart, making intramolecular cyclization less likely. In such cases, intermolecular reactions, such as polymerization or the formation of dimeric structures, may be favored.

The pH of the reaction medium plays a crucial role. nih.gov In acidic conditions, the amino group is protonated, reducing its nucleophilicity, while the carboxyl group is protonated and less likely to be attacked. In basic conditions, the carboxyl group is deprotonated to the carboxylate, which is a poorer electrophile. Therefore, cyclization reactions are often carried out under neutral or mildly acidic/basic conditions to achieve an optimal balance of reactivity.

Catalytic Transformations Involving Cyclohexane Amines and Carboxylic Acids

Catalysis offers powerful tools for the selective transformation of cyclohexane derivatives bearing amino and carboxylic acid functionalities.

The reduction of the carboxyl group to an alcohol or the hydrogenation of an aromatic ring that might be part of a more complex analog can be achieved using various catalytic systems. Asymmetric hydrogenation, employing chiral catalysts, is particularly important for producing enantiomerically pure compounds, which are often required in pharmaceutical applications.

For example, ruthenium- and rhodium-based catalysts with chiral phosphine (B1218219) ligands have been successfully used for the asymmetric hydrogenation of cyclic β-amino acids and related compounds. The stereochemical outcome of these reactions is dictated by the interaction of the substrate with the chiral catalyst, which creates a diastereomeric transition state, favoring the formation of one enantiomer over the other.

The amino group can act as a nucleophile, participating in addition reactions. For instance, it can react with electrophiles like aldehydes or ketones. If a cyclic intermediate, such as a lactam formed through intramolecular cyclization, is present, it can undergo nucleophilic attack. Strong nucleophiles can open the lactam ring, providing a route to functionalized open-chain compounds. The regioselectivity of the ring-opening is influenced by steric and electronic factors within the lactam.

Carbonylation reactions, which introduce a carbonyl group, can be used to synthesize more complex molecules. For example, transition-metal-catalyzed carbonylation of the C-H bonds in the cyclohexane ring, directed by the amino or carboxyl group, can lead to the formation of new C-C bonds.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be achieved under thermal or catalytic conditions. This reaction is often challenging but can be facilitated by the presence of specific functional groups or by using specialized catalysts. The stability of the resulting carbanion or radical intermediate is a key factor in determining the feasibility of decarboxylation.

Elucidation of Reaction Mechanisms via Experimental and Computational Studies

A combination of experimental techniques and computational modeling is invaluable for unraveling the intricate mechanisms of reactions involving these cyclohexane derivatives.

Experimental Approaches:

Kinetic Studies: Measuring reaction rates under different conditions (temperature, concentration, catalyst loading) provides insights into the reaction order and the activation parameters, helping to formulate a plausible mechanism.

Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to identify and characterize reactants, intermediates, and products. In-situ monitoring of reactions can provide real-time information about the species present in the reaction mixture.

Isotope Labeling: Using isotopically labeled starting materials (e.g., with deuterium (B1214612) or carbon-13) can help trace the path of atoms throughout a reaction, providing definitive evidence for bond-making and bond-breaking steps.

Computational Modeling:

Density Functional Theory (DFT): DFT calculations are widely used to model the geometries of reactants, transition states, and products. By calculating the energies of these species, reaction pathways can be mapped out, and the activation energies for different possible mechanisms can be compared.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules in solution, including the conformational changes of the cyclohexane ring and the interactions with solvent molecules. This can be particularly useful for understanding how the conformational preferences of the substrate influence its reactivity. nih.gov

By integrating experimental data with computational results, a detailed and comprehensive understanding of the reaction mechanisms can be achieved, enabling the rational design of more efficient and selective synthetic methods for this class of compounds.

Applications in Advanced Organic Synthesis and Molecular Design

2-Carboxy-4-methylcyclohexan-1-yl-amine and Related Cyclic Aminocarboxylic Acids as Chiral Building Blocks

Chiral cyclic amino acids, including cyclohexane-based structures, serve as versatile building blocks in the synthesis of complex molecules. Their inherent chirality and conformational rigidity are key features that chemists exploit to construct specific stereoisomers of target compounds.

Cyclic aminocarboxylic acids are instrumental in the synthesis of complex organic scaffolds, particularly in the creation of pharmaceuticals and natural products. The cyclohexane (B81311) ring system, with its well-defined stereochemistry, can serve as a scaffold to which other functionalities are attached, leading to structurally diverse and complex molecules.

A notable example of the application of a related cyclohexane derivative is in the synthesis of the antiviral drug oseltamivir (B103847) (Tamiflu®). nih.govwikipedia.orgacs.org Various synthetic routes have been developed that utilize chiral cyclohexane precursors to establish the correct stereochemistry of the final product. nih.govwikipedia.orgacs.orgorganic-chemistry.org For instance, some syntheses start from naturally available (−)-shikimic acid, a cyclohexene (B86901) derivative, to construct the core structure of oseltamivir. wikipedia.orgorganic-chemistry.org These synthetic strategies often involve key steps like asymmetric allylic alkylation, aziridination, and regioselective ring-opening reactions to install the necessary functional groups with high stereocontrol. nih.gov

The use of such chiral building blocks significantly simplifies the synthesis of enantiomerically pure compounds by providing a pre-existing stereochemical framework. This approach is often more efficient than creating chirality through asymmetric reactions later in the synthetic sequence.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. semanticscholar.orglifechemicals.com Cyclic amino acids, including those with a cyclohexane backbone, are frequently incorporated into peptidomimetics to introduce conformational constraints. lifechemicals.comresearchgate.netnih.gov This rigidity helps to lock the peptide into a specific bioactive conformation, which can lead to higher binding affinity and selectivity for its biological target. semanticscholar.orgbiomolther.org

The incorporation of cyclic β-amino acids into peptides can be achieved through ribosomal incorporation using in vitro translation systems. rsc.orgrsc.org This method allows for the genetic encoding of these non-natural amino acids, opening up possibilities for creating novel peptide-based drugs and materials. rsc.org The rigid structure of cyclic β-amino acids can induce different helix geometries compared to their α-amino acid counterparts. rsc.org

Foldamers are synthetic oligomers that fold into well-defined secondary structures, similar to proteins. wisc.edu Oligomers of trans-2-aminocyclohexanecarboxylic acid, a related cyclic β-amino acid, have been shown to adopt a helical conformation in the solid state, stabilized by 14-membered-ring hydrogen bonds. wisc.edu This demonstrates the potential of cyclohexane-based amino acids to serve as building blocks for creating novel folded architectures with potential applications in catalysis and materials science. The incorporation of polyhydroxylated cyclohexane β-amino acids into peptides has also been explored, leading to foldamers with oriented polar substituents. chemrxiv.org

Below is a table summarizing the impact of incorporating cyclic amino acids into peptide structures:

PropertyEffect of Cyclic Amino Acid IncorporationReference
Conformational RigidityIncreased, leading to more defined secondary structures. researchgate.netbiomolther.org
Enzymatic StabilityEnhanced resistance to degradation by proteases. biomolther.orgnih.gov
Binding AffinityCan be improved due to pre-organization into a bioactive conformation. semanticscholar.org
BioavailabilityMay be improved due to increased stability and favorable physicochemical properties. semanticscholar.orgnih.gov

Non-canonical amino acids (ncAAs), also known as unnatural amino acids, are amino acids that are not among the 20 proteinogenic amino acids. nih.govnih.gov They are valuable tools in protein engineering and medicinal chemistry, as their incorporation into proteins can introduce novel functionalities and properties. nih.govfrontiersin.org Cyclic amino acids like this compound are a class of ncAAs that can be used to create proteins with enhanced stability, altered folding, and new catalytic activities. frontiersin.orgmolecularcloud.org

The site-specific incorporation of ncAAs into proteins can be achieved through techniques like genetic code expansion, which utilizes engineered orthogonal aminoacyl-tRNA synthetase/tRNA pairs. nih.govfrontiersin.org This allows for the precise placement of the ncAA within the protein sequence, enabling detailed studies of protein structure and function. nih.govcaltech.edu The introduction of cyclic constraints can be particularly useful for stabilizing specific protein conformations or for creating new binding pockets.

In protein medicinal chemistry, the incorporation of ncAAs can lead to the development of therapeutic proteins with improved pharmacokinetic properties. molecularcloud.orgmusechem.com For example, replacing a natural amino acid with a cyclic analogue can make a therapeutic peptide more resistant to degradation in the body, leading to a longer duration of action. nih.gov Furthermore, the unique side chains of ncAAs can be used to introduce specific chemical handles for conjugation to drugs, imaging agents, or other molecules. researchgate.net

Ligand Design and Asymmetric Catalysis with Cyclohexane-Derived Scaffolds

The rigid and stereochemically defined nature of the cyclohexane framework makes it an excellent scaffold for the design of chiral ligands and auxiliaries used in asymmetric catalysis. These molecules play a crucial role in controlling the stereochemical outcome of chemical reactions, leading to the selective formation of one enantiomer of a chiral product.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the reaction, the auxiliary is removed, having imparted its chirality to the product. Cyclohexane-based structures, such as trans-2-phenylcyclohexanol, have been successfully employed as chiral auxiliaries in various asymmetric transformations. wikipedia.org

Chiral ligands, on the other hand, coordinate to a metal center to form a chiral catalyst that can induce enantioselectivity in a reaction. researchgate.net The cyclohexane backbone is present in many useful chiral ligands due to its ability to enforce a rigid trans configuration of substituents. acs.org For example, P,N-ligands with a cyclohexane backbone have been synthesized and used in asymmetric hydrogenation and allylic alkylation reactions. dicp.ac.cn Similarly, chiral C2-symmetric vicinal diamines like (1S,2S)-1,2-diaminocyclohexane are widely used as ligands in a variety of catalytic asymmetric transformations. myuchem.com

The development of new chiral ligands based on the cyclohexane scaffold is an active area of research, with the aim of achieving higher enantioselectivities and broader substrate scope in asymmetric catalysis.

Chiral ligands derived from cyclohexane scaffolds have found widespread application in enantioselective organometallic catalysis. These reactions utilize a chiral metal complex to catalyze a variety of transformations, including hydrogenations, cross-coupling reactions, and allylic alkylations. For example, iridium complexes of P,N-ligands with a cyclohexane backbone have been used for the asymmetric hydrogenation of arylalkenes, achieving high enantiomeric excesses (ee). dicp.ac.cn Similarly, palladium catalysts bearing chiral cyclohexane-bridged bis-NHC ligands have been employed in asymmetric Suzuki-Miyaura coupling reactions. nih.gov

Organocatalysis is a branch of catalysis that uses small organic molecules as catalysts. york.ac.uk Amino acids and their derivatives are a prominent class of organocatalysts. researchgate.net While proline and its derivatives have been extensively studied, the use of other cyclic amino acids as organocatalysts is an emerging field. The bifunctional nature of amino acids, containing both an acidic and a basic group, allows them to act as efficient catalysts for a range of reactions, including aldol, Mannich, and Michael reactions. The rigid conformation of cyclic amino acids can provide a well-defined chiral environment around the catalytic site, leading to high levels of stereocontrol.

The following table provides examples of enantioselective reactions catalyzed by complexes with cyclohexane-derived ligands:

Reaction TypeCatalyst/LigandSubstrateEnantiomeric Excess (ee)Reference
Asymmetric HydrogenationIridium complex with cis-P,N-ligandArylalkenesUp to 93% dicp.ac.cn
Asymmetric Allylic AlkylationPalladium complex with cis-P,N-ligand(E)-1,3-diphenylallyl acetateUp to 95% dicp.ac.cn
Asymmetric Suzuki-Miyaura CouplingPalladium complex with chiral 1,2-cyclohexane-bridged bis-NHC ligandAryl halides and boronic acids- nih.gov

Research in Supramolecular Chemistry and Molecular Recognition with Cyclic Amino Acid Derivatives

Cyclic amino acid derivatives, such as this compound, are a class of compounds that have garnered significant interest in the field of supramolecular chemistry. Their rigid, cyclic scaffolds and well-defined spatial arrangement of functional groups make them excellent building blocks for designing self-assembling systems and molecular receptors. The core principle behind their application lies in their ability to form predictable, ordered structures through a variety of noncovalent interactions.

Research has extensively focused on the self-assembly of cyclic peptides, which are oligomers of amino acids. These molecules can stack upon one another to form highly ordered tubular structures, often referred to as supramolecular cyclic peptide nanotubes (SCPNs). acs.orgnih.gov This assembly is primarily driven by a network of intermolecular hydrogen bonds, creating a stable, repeating architecture similar to a β-sheet. acs.org The conformationally constrained nature of cyclic amino acid residues is crucial for pre-organizing the molecule for effective self-assembly. Different ring sizes, from five- and six-membered rings to larger seven- or eight-membered systems, influence the resulting secondary structures. nih.govresearchgate.net

The functional groups—specifically the amine (-NH2) and carboxylic acid (-COOH) moieties inherent to compounds like this compound—are pivotal for molecular recognition. These groups are primary sites for hydrogen bonding, which is one of the most widely used noncovalent interactions in supramolecular chemistry. nih.gov The directionality and strength of these hydrogen bonds allow for the precise recognition and binding of target molecules. Furthermore, electrostatic interactions between charged forms of these groups (e.g., -NH3+ and -COO-) can play a significant role in the formation and stabilization of supramolecular assemblies.

The table below summarizes the key noncovalent forces that govern the assembly of cyclic amino acid derivatives.

Interaction TypeDescriptionRole in Supramolecular Assembly
Hydrogen Bonding An attractive interaction between a hydrogen atom covalently bonded to a highly electronegative atom (like N or O) and another nearby electronegative atom.Primary driving force for the stacking of cyclic peptides into nanotubes and sheets; provides directionality and specificity. nih.gov
Electrostatic Interactions Attractive or repulsive forces between charged species, such as protonated amines (R-NH3+) and deprotonated carboxylates (R-COO-).Stabilizes assemblies, particularly in aqueous environments, and can guide the arrangement of components. acs.org
Van der Waals Forces Weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution.Contribute to the overall stability of the stacked structures by optimizing packing and surface contact between cyclic units. acs.org
Hydrophobic Interactions The tendency of nonpolar molecules or molecular segments to aggregate in an aqueous solution and exclude water molecules.Can drive the assembly process by shielding nonpolar parts of the cyclic structures from water, often forming the core of the assembly. acs.orgnih.gov

These principles enable the design of complex supramolecular systems. For instance, single cyclic amino acids have been shown to act as hydrogelators, forming supramolecular hydrogels through hydrogen bonds, which can then serve as templates for synthesizing nanoparticles. nih.gov The predictable folding patterns of peptides containing cyclic β-amino acid residues are actively exploited to create novel, biologically active substances and nanostructured materials. nih.gov

Contributions to Material Chemistry and Polymer Science

The unique structural properties of cyclic amino acids and their derivatives offer significant advantages in material chemistry and polymer science. Their incorporation into polymer backbones can impart rigidity, improve thermal stability, and introduce specific functionalities, leading to advanced materials with tailored properties. molecularcloud.org

One of the forefronts of this research is the development of novel polypeptides through ribosome-mediated polymerization. While ribosomes have evolved to polymerize standard α-L-amino acids, recent efforts in genetic code expansion have enabled the incorporation of non-canonical monomers, including cyclic amino acids. nih.gov Researchers have successfully demonstrated the site-specific incorporation of cyclic structures (such as cyclobutane, cyclopentane, and cyclohexane derivatives) into peptides. nih.gov This breakthrough opens the door to creating new classes of sequence-defined polymers and materials with unique geometries and functions that are not accessible through traditional chemical polymerization. rsc.org Peptides containing β-amino acids, for example, are attractive scaffolds for novel nanomaterials. acs.org

The conjugation of self-assembling cyclic peptides to synthetic polymers represents another key area of innovation. acs.org These cyclic peptide-polymer conjugates combine the self-assembling properties of the peptide moiety with the processability and solubility of the polymer. This synergy allows for the creation of well-defined nanostructures, where the polymer chains can dramatically enhance the applications of the peptide assemblies. nih.gov

Furthermore, cyclic amino acids have been directly used to create functional materials. As mentioned, certain derivatives can act as gelators, forming supramolecular hydrogels. nih.gov These hydrogels are not only interesting materials in their own right but also serve as soft templates for the in situ formation of metallic nanocrystals, such as platinum and iridium, demonstrating a direct application in advanced material synthesis. nih.gov In another approach, multi-cyclic poly(β-amino ester)s have been synthesized via step-growth polymerization, creating polymers with unique topological structures for specialized applications like gene delivery. acs.org

The following table details some applications of cyclic amino acid derivatives in material and polymer science.

Application AreaType of Material/SystemContribution of Cyclic Amino AcidResulting Properties/Function
Biomaterials Ribosomally synthesized polypeptidesIncorporation of cyclic monomers (e.g., aminocyclohexanecarboxylic acid) into a peptide chain. nih.govrsc.orgCreates novel peptide-based materials with constrained conformations, enhanced stability, and potential for new biological functions. molecularcloud.org
Nanomaterials Synthesis Supramolecular hydrogelsSelf-assembly of single cyclic amino acid derivatives to form a fibrous network that traps water. nih.govProvides a template for the controlled synthesis of platinum and iridium nanocrystals. nih.gov
Advanced Polymers Cyclic peptide-polymer conjugatesCovalent attachment of a self-assembling cyclic peptide to a synthetic polymer chain. acs.orgCombines the structural ordering of the peptide with the physical properties of the polymer, leading to novel nanostructures. nih.gov
Gene Delivery Multi-cyclic poly(β-amino ester)s (CPAEs)Use of cyclic monomers in step-growth polymerization to create polymers with complex ring topologies. acs.orgUnique 3D macrocyclic structure enhances gene delivery efficiency compared to linear or branched polymer analogues. acs.org
Functional Coatings Polymers incorporating cyclic amino acidsIntegration of rigid cyclic units into the main polymer backbone.Improves mechanical properties, thermal stability, and biocompatibility of the resulting material. molecularcloud.org

This research highlights the versatility of cyclic amino acids as building blocks, enabling the rational design of sophisticated materials and polymers with precisely controlled structures and functions.

Q & A

Q. What are the established synthetic routes for 2-Carboxy-4-methylcyclohexan-1-yl-amine, and what key reagents/conditions are critical for yield optimization?

The synthesis typically involves functionalizing a cyclohexane backbone with a methyl group, carboxylic acid, and amine moiety. A common approach starts with 4-methylcyclohexanecarboxylic acid (or its ester), which undergoes aminomethylation via reductive amination or coupling reactions. Key steps include:

  • Reductive amination : Reacting the carboxylic acid derivative with ammonia/amine in the presence of a reducing agent (e.g., NaBH4_4 or LiAlH4_4) under anhydrous conditions .
  • Coupling reactions : Using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to introduce the amine group, with dry DMF as the solvent and diisopropylethylamine (DIPEA) as the base to drive the reaction .
  • Hydrochloride salt formation : Enhances solubility for biological assays by treating the free base with HCl in a polar solvent (e.g., ethanol) .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for confirming substituent positions on the cyclohexane ring. For example, the methyl group at position 4 appears as a singlet (~δ 1.2 ppm in 1^1H NMR), while the carboxylic acid proton is typically absent in D2_2O due to exchange .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., C9_9H15_{15}NO2_2) and detects fragmentation patterns indicative of the amine and carboxylate groups .
  • X-ray crystallography : Resolves stereochemistry if the compound crystallizes, though this is challenging due to conformational flexibility .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Solubility : The free base is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). The hydrochloride salt form significantly improves aqueous solubility, making it suitable for in vitro assays (~50–100 mg/mL in PBS at pH 7.4) .
  • Stability : The compound is stable at room temperature in inert atmospheres but may degrade under acidic/basic conditions. Long-term storage at −20°C in desiccated form is recommended .

Advanced Research Questions

Q. How can stereochemical outcomes (cis/trans isomerism) be controlled during synthesis?

Stereochemistry is influenced by reaction kinetics and thermodynamics:

  • Temperature control : Lower temperatures (0–5°C) favor kinetic products (e.g., cis isomers), while higher temperatures (room temp or reflux) favor thermodynamically stable trans configurations .
  • Catalytic asymmetric synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity during amination or carboxylation steps, though this requires optimization .
  • Chromatographic separation : Reverse-phase HPLC with chiral columns resolves isomers post-synthesis, but yields may be low .

Q. What pharmacological targets are hypothesized for this compound, and how can its bioactivity be validated?

  • NMDA receptor modulation : Structural analogs (e.g., arylcyclohexylamines like ketamine) suggest potential interaction with glutamate receptors. In vitro electrophysiology or radioligand binding assays (using 3^3H-MK-801) can test receptor affinity .
  • Enzyme inhibition : The carboxylic acid group may chelate metal ions in enzymatic active sites (e.g., metalloproteases). Fluorescence-based enzymatic assays (e.g., using FRET substrates) are recommended for screening .
  • Cellular uptake studies : LC-MS/MS quantifies intracellular concentrations in model cell lines (e.g., HEK293) to assess permeability and efflux ratios .

Q. How do conflicting data on reaction yields or byproducts arise, and what strategies resolve them?

  • Byproduct analysis : GC-MS or LC-MS identifies common impurities, such as decarboxylated or over-alkylated derivatives. Adjusting stoichiometry (e.g., limiting ammonia excess) minimizes these .
  • Scale-up challenges : Batch inconsistencies may stem from mixing efficiency or temperature gradients. Transitioning to continuous flow reactors improves reproducibility and reduces side reactions (e.g., via precise residence time control) .
  • Computational modeling : Density Functional Theory (DFT) predicts transition states and intermediates, guiding solvent/reagent selection to avoid competing pathways .

Methodological Considerations Table

ParameterRecommended ApproachKey References
Stereochemical Control Low-temperature amination (0°C) for cis isomers; chiral HPLC for separation
Solubility Optimization Hydrochloride salt formation in ethanol/water mixtures
NMDA Receptor Assay Radioligand binding with 3^3H-MK-801 in rat cortical membranes
Stability Testing Accelerated degradation studies (40°C/75% RH) monitored by HPLC-UV

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.